Structure Elucidation of Methyl 1-Boc-3-ethylpiperidine-3-carboxylate
Structure Elucidation of Methyl 1-Boc-3-ethylpiperidine-3-carboxylate
An In-depth Technical Guide:
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of Methyl 1-Boc-3-ethylpiperidine-3-carboxylate, a substituted piperidine derivative relevant to pharmaceutical development and organic synthesis.[1][2] As a key building block, its precise characterization is critical for ensuring quality, safety, and efficacy in subsequent applications.[3] This document moves beyond a simple listing of techniques to explain the causality behind experimental choices, presenting an integrated and self-validating system for structural confirmation. We will detail the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, providing both theoretical grounding and field-proven protocols for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[2] Methyl 1-Boc-3-ethylpiperidine-3-carboxylate presents a unique analytical challenge due to its combination of a sterically demanding tert-butoxycarbonyl (Boc) protecting group, a quaternary stereocenter at the C3 position, and multiple flexible alkyl chains. This complexity necessitates a sophisticated, multi-faceted analytical approach to confirm its constitution and connectivity unequivocally. This guide outlines a logical, synergistic workflow that leverages the strengths of orthogonal analytical techniques to build an irrefutable case for the compound's structure.
Molecular Structure at a Glance
To facilitate discussion, the atoms of the target molecule are numbered as shown below. This numbering scheme will be used throughout the NMR analysis sections.
Caption: Logical workflow for NMR-based structure elucidation.
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COSY Analysis: The COSY spectrum will confirm the ethyl group by showing a cross-peak between the triplet at ~0.85 ppm (H8) and the quartet at ~1.90 ppm (H7). It will also reveal the complex network of couplings between the piperidine ring protons (H2, H4, H5, H6). [4]
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HSQC Analysis: The HSQC spectrum is the crucial link between the proton and carbon data. It allows for the direct assignment of the ¹³C signals for all protonated carbons by correlating each signal in the ¹H spectrum to its corresponding signal in the ¹³C spectrum. [4]
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HMBC Analysis: The Final Proof: The HMBC spectrum provides the most critical correlations for assembling the full structure by revealing couplings across two or three bonds. [5]The following correlations are essential for an unambiguous assignment:
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Connecting the Ester: A correlation from the methyl ester protons (H11, ~3.70 ppm) to the ester carbonyl carbon (C9, ~174.5 ppm).
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Connecting the Ethyl Group: A correlation from the ethyl protons (H7 and H8) to the quaternary carbon C3 (~48.0 ppm).
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Confirming the Quaternary Center: Correlations from piperidine ring protons (especially H2 and H4) to the central quaternary carbon C3.
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Placing the Boc Group: Correlations from the piperidine protons adjacent to the nitrogen (H2 and H6) to the Boc carbonyl carbon (C12, ~155.0 ppm).
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Caption: Key HMBC correlations confirming the molecular framework.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry provides two vital pieces of information: the precise molecular weight of the compound and structural clues derived from its fragmentation pattern.
Experimental Protocol: ESI-MS
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Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
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Ionization: Use Electrospray Ionization (ESI) in positive ion mode, as the piperidine nitrogen is basic and readily protonated.
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Analysis:
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Perform a full scan to identify the protonated molecular ion [M+H]⁺.
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Perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions. [6]
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Data Interpretation
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Molecular Ion: The calculated exact mass of C₁₄H₂₅NO₄ is 271.1783. High-resolution mass spectrometry (HRMS) should detect the protonated molecule, [M+H]⁺, at m/z 272.1856, confirming the elemental composition.
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Fragmentation Pattern: The fragmentation is highly predictable and serves as a structural fingerprint. The Boc group exhibits characteristic losses. [7][8] Table 3: Anticipated MS/MS Fragmentation Data
Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Inferred Structure of Loss 272.2 216.2 56.0 C₄H₈ (isobutylene) 272.2 172.1 100.1 C₅H₈O₂ (Boc group) | 272.2 | 240.2 | 32.0 | CH₃OH (methanol) |
Caption: Integrated workflow for validated structure elucidation.
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IR confirms the presence of the ester and carbamate functional groups.
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MS confirms the correct molecular formula and shows fragmentation patterns (loss of Boc) consistent with those groups.
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NMR definitively maps out the atomic connectivity, placing every functional group and alkyl chain in its correct position relative to the piperidine ring and the C3 quaternary center.
Each technique validates the findings of the others, leaving no ambiguity in the final structural assignment.
Conclusion
The structural elucidation of Methyl 1-Boc-3-ethylpiperidine-3-carboxylate is achieved through a systematic and integrated analytical strategy. While 1D NMR and IR spectroscopy provide rapid confirmation of key structural motifs, 2D NMR experiments, particularly HMBC, are indispensable for unambiguously establishing the complex connectivity around the quaternary C3 center. This evidence, supported by high-resolution mass spectrometry for elemental composition and fragmentation analysis, provides a robust and scientifically sound confirmation of the molecular structure. This comprehensive approach ensures the high level of analytical rigor required in modern chemical and pharmaceutical research.
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